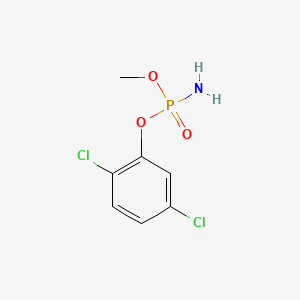
Phosphoramidic acid, 2,5-dichlorophenyl methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoramidic acid, 2,5-dichlorophenyl methyl ester is a chemical compound with the molecular formula C7H7Cl2NO3P It is characterized by the presence of a phosphoramidic acid group attached to a 2,5-dichlorophenyl ring and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of phosphoramidic acid, 2,5-dichlorophenyl methyl ester typically involves the reaction of 2,5-dichlorophenol with phosphorus oxychloride (POCl3) to form the corresponding dichlorophenyl phosphorodichloridate. This intermediate is then reacted with methylamine to yield the desired phosphoramidic acid ester. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Phosphoramidic acid, 2,5-dichlorophenyl methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphoramidic acid and methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.
Oxidation and Reduction: The phosphoramidic group can undergo oxidation to form phosphoric acid derivatives or reduction to form phosphine derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Substitution Reactions: Common nucleophiles include amines, thiols, and alkoxides. These reactions typically require a catalyst or a base to proceed efficiently.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Hydrolysis: Phosphoramidic acid and methanol.
Substitution Reactions: Various substituted phosphoramidic acid esters.
Oxidation and Reduction: Phosphoric acid derivatives or phosphine derivatives.
Aplicaciones Científicas De Investigación
Phosphoramidic acid, 2,5-dichlorophenyl methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving dysregulated phosphatase activity.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of phosphoramidic acid, 2,5-dichlorophenyl methyl ester involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of phosphatases by binding to the active site and preventing substrate access. This inhibition can modulate various biochemical pathways, making it a valuable tool in research and potential therapeutic applications.
Comparación Con Compuestos Similares
- Phosphoramidic acid, phenyl methyl ester
- Phosphoramidic acid, 4-chlorophenyl methyl ester
- Phosphoramidic acid, 2,4-dichlorophenyl methyl ester
Comparison: Phosphoramidic acid, 2,5-dichlorophenyl methyl ester is unique due to the presence of two chlorine atoms at the 2 and 5 positions on the phenyl ring. This structural feature can influence its reactivity and binding affinity to molecular targets. Compared to similar compounds, it may exhibit different inhibitory profiles and chemical properties, making it a distinct entity in its class.
Propiedades
Número CAS |
109823-19-0 |
|---|---|
Fórmula molecular |
C7H8Cl2NO3P |
Peso molecular |
256.02 g/mol |
Nombre IUPAC |
2-[amino(methoxy)phosphoryl]oxy-1,4-dichlorobenzene |
InChI |
InChI=1S/C7H8Cl2NO3P/c1-12-14(10,11)13-7-4-5(8)2-3-6(7)9/h2-4H,1H3,(H2,10,11) |
Clave InChI |
AJZABFCYLJGWSY-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(N)OC1=C(C=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



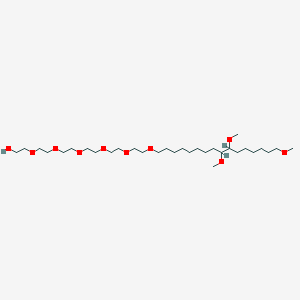
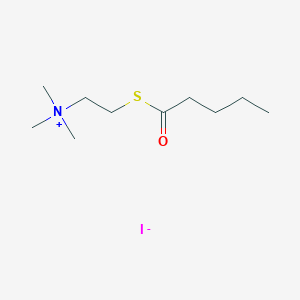
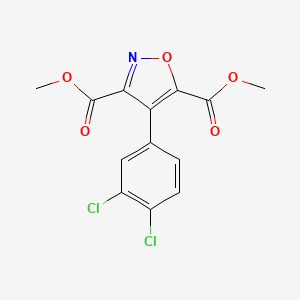
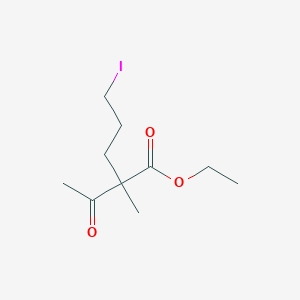


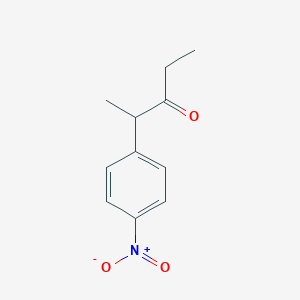

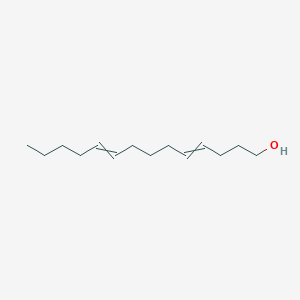

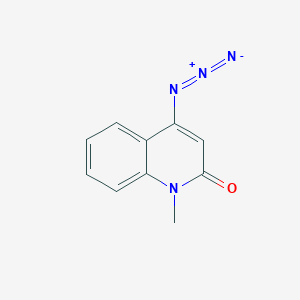

![2-bromo-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-N-methylacetamide](/img/structure/B14326177.png)
